



# Application Notes and Protocols: Time-Kill Kinetics Assay for SPR719

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	SPR719	
Cat. No.:	B3027779	Get Quote

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**SPR719** is the active moiety of the orally available prodrug SPR720, a novel benzimidazole antibiotic under development for the treatment of nontuberculous mycobacterial (NTM) pulmonary disease.[1][2][3][4][5] As a potent inhibitor of the bacterial DNA gyrase B subunit's ATPase activity, **SPR719** presents a distinct mechanism of action compared to existing antibiotics.[1][6][7][8] Understanding the pharmacodynamics of **SPR719**, particularly its bactericidal or bacteriostatic activity over time, is crucial for its preclinical and clinical development. The time-kill kinetics assay is a fundamental in vitro method used to assess the antimicrobial activity of a compound against a specific pathogen as a function of time and concentration. This document provides a detailed protocol for performing a time-kill kinetics assay for **SPR719** against relevant mycobacterial species.

## **Mechanism of Action of SPR719**

**SPR719** targets the ATPase domain of DNA gyrase B (GyrB), a type II topoisomerase essential for bacterial DNA replication.[1][6][7][8] By competitively inhibiting ATP binding to GyrB, **SPR719** prevents the energy-dependent negative supercoiling of DNA, leading to a disruption of DNA synthesis and ultimately inhibiting bacterial growth.[1][6][9] This mechanism is distinct from that of fluoroquinolones, which target the DNA cleavage-rejoining site on the Gyrase A subunit.[2][9]



# Mycobacterium Cell SPR719 ADP + Pi Inhibition Competitive Inhibition DNA Gyrase B (GyrB) DNA Gyrase A (GyrA) Relaxed DNA ATPase Domain **DNA Gyrase Complex** (GyrA2B2) ATP Hydrolysis Negatively Supercoiled DNA DNA Replication & Cell Division

#### Mechanism of Action of SPR719

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Caption: Mechanism of action of SPR719 targeting the ATPase domain of DNA gyrase B.



# Experimental Protocol: Time-Kill Kinetics Assay for SPR719

This protocol is designed to assess the in vitro activity of **SPR719** against slow-growing nontuberculous mycobacteria, such as Mycobacterium avium complex (MAC) and Mycobacterium abscessus.

- 1. Materials
- Bacterial Strains:
  - Reference strains (e.g., M. avium ATCC 700898, M. abscessus ATCC 19977)
  - Clinical isolates of interest
- Media and Reagents:
  - Cation-adjusted Mueller-Hinton Broth (CAMHB)
  - Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrosecatalase)
  - Tween 80 (Polysorbate 80)
  - SPR719 analytical powder
  - Dimethyl sulfoxide (DMSO) for stock solution preparation
  - Sterile phosphate-buffered saline (PBS)
  - Middlebrook 7H10 or 7H11 agar plates supplemented with OADC
  - Sterile water for dilutions
- Equipment:
  - Incubator (37°C for M. avium, 30-37°C for M. abscessus)

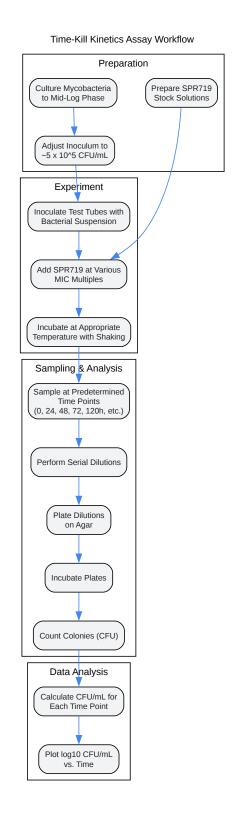






- Shaking incubator
- Spectrophotometer or nephelometer
- Vortex mixer
- Micropipettes and sterile tips
- Sterile culture tubes or flasks
- Sterile spreaders
- o Biological safety cabinet
- 2. Experimental Workflow





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Caption: General workflow for a time-kill kinetics assay.



#### 3. Detailed Methodology

#### 3.1. Preparation of **SPR719** Stock Solution

- Determine the desired concentration range for the assay, typically based on the Minimum Inhibitory Concentration (MIC) of SPR719 for the test organism (e.g., 0.25x, 0.5x, 1x, 2x, 4x, 8x, 16x MIC).
- Prepare a high-concentration stock solution of SPR719 in DMSO.
- Further dilute the stock solution in the appropriate culture medium (e.g., CAMHB with 0.05% Tween 80) to create working solutions. Ensure the final DMSO concentration in the assay tubes is non-inhibitory (typically ≤1%).

#### 3.2. Inoculum Preparation

- From a fresh culture on solid media, inoculate a single colony into 10 mL of appropriate broth (e.g., Middlebrook 7H9 with OADC).
- Incubate the culture at the optimal temperature with shaking until it reaches the midlogarithmic growth phase. This can take several days for slow-growing mycobacteria.
- Adjust the bacterial suspension turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10<sup>8</sup> CFU/mL.
- Dilute the adjusted suspension in pre-warmed CAMHB (supplemented with 0.05% Tween 80 for MAC) to achieve a final starting inoculum of approximately 5 x 10^5 CFU/mL.

#### 3.3. Assay Setup

- Aliquot the prepared bacterial inoculum into sterile tubes, one for each SPR719
  concentration and time point, plus a growth control (no drug).
- Add the appropriate working solution of SPR719 to each tube to achieve the desired final concentrations. For the growth control, add an equivalent volume of drug-free medium.
- Incubate all tubes at the appropriate temperature with agitation.



#### 3.4. Sampling and Viable Cell Counting

- At predetermined time points (e.g., 0, 24, 48, 72, 96, and 120 hours, and potentially longer for slow-growing mycobacteria), remove an aliquot (e.g., 100 μL) from each tube.[10][11][12] [13][14]
- Perform 10-fold serial dilutions of the collected samples in sterile PBS or saline.
- Plate an appropriate volume (e.g., 100  $\mu$ L) of each dilution onto Middlebrook 7H10 or 7H11 agar plates.
- Incubate the plates at the optimal temperature for a sufficient duration to allow for colony formation (this can range from several days to weeks for NTM).
- Count the number of colony-forming units (CFUs) on plates that have between 30 and 300 colonies.
- 4. Data Analysis and Presentation
- Calculate the CFU/mL for each time point and concentration using the following formula:
   CFU/mL = (Number of colonies x Dilution factor) / Volume plated (in mL)
- Convert the CFU/mL values to log10 CFU/mL.
- Plot the mean log10 CFU/mL (from duplicate or triplicate experiments) against time (in hours) for each SPR719 concentration and the growth control.
- Determine the limit of detection of the assay (typically based on the lowest dilution plated).
- Bacteriostatic activity is generally defined as a <3-log10 reduction in CFU/mL from the initial inoculum. Bactericidal activity is defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Table 1: Example Data Collection for Time-Kill Kinetics of SPR719 against M. avium



Time (hours)	Growth Control (log10 CFU/mL)	0.5x MIC (log10 CFU/mL)	1x MIC (log10 CFU/mL)	2x MIC (log10 CFU/mL)	4x MIC (log10 CFU/mL)	8x MIC (log10 CFU/mL)
0	5.70	5.71	5.70	5.69	5.72	5.71
24	6.25	5.60	5.45	5.20	4.90	4.50
48	6.80	5.55	5.20	4.80	4.30	3.80
72	7.35	5.50	5.00	4.40	3.70	3.10
96	7.90	5.48	4.85	4.10	3.20	<2.00
120	8.45	5.52	4.70	3.80	<2.00	<2.00

Table 2: Summary of Bactericidal/Bacteriostatic Activity

SPR719 Concentration	Change in log10 CFU/mL at 120h (vs. T=0)	Activity
0.5x MIC	-0.19	Bacteriostatic
1x MIC	-1.00	Bacteriostatic
2x MIC	-1.89	Bacteriostatic
4x MIC	> -3.72	Bactericidal
8x MIC	> -3.71	Bactericidal

# Conclusion

The time-kill kinetics assay is a critical tool for characterizing the antimicrobial profile of novel agents like **SPR719**. This protocol provides a framework for conducting these experiments against clinically relevant nontuberculous mycobacteria. The resulting data on the concentration-dependent killing rate of **SPR719** are invaluable for informing dosing strategies and predicting in vivo efficacy.[15] Given the slow-growing nature of NTM, careful planning of time points and incubation periods is essential for obtaining robust and meaningful results.



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- To cite this document: BenchChem. [Application Notes and Protocols: Time-Kill Kinetics Assay for SPR719]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3027779#time-kill-kinetics-assay-protocol-for-spr719]



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